Methyl 3-[(pyridin-4-yl)amino]benzoate
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Overview
Description
Methyl 3-[(pyridin-4-yl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(pyridin-4-yl)amino]benzoate typically involves the reaction of 3-amino-4-(pyridin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(pyridin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-[(pyridin-4-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain types of cancer.
Mechanism of Action
The mechanism of action of Methyl 3-[(pyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoate
- Ethyl 4-methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoate
- Methyl 3-amino-4-(pyridin-4-yl)benzoate
Uniqueness
Methyl 3-[(pyridin-4-yl)amino]benzoate is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. This uniqueness makes it a valuable compound in various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 3-(pyridin-4-ylamino)benzoate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11/h2-9H,1H3,(H,14,15) |
InChI Key |
DEJQHSBLAPSHQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=CC=NC=C2 |
Origin of Product |
United States |
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